Levobunolol is the levo-isomer of bunolol, a non-selective beta-adrenergic receptor antagonist. [] It exhibits significantly higher potency compared to its dextro-isomer in terms of beta-blocking activity. [] Levobunolol has found applications in scientific research, particularly in ophthalmology, due to its ability to influence intraocular pressure.
Levobunolol hydrochloride is classified as a non-selective beta-blocker. Its systematic name is 1(2H)-lenone, 3,4-dihydro-5-(3-(tert-butylamino)-2-hydroxypropoxy)-, hydrochloride. The compound's CAS Registry Number is 27912-14-7. It is utilized primarily in the form of eye drops to manage conditions such as glaucoma. The drug operates by blocking beta-adrenergic receptors, which are involved in regulating aqueous humor production in the eye .
Levobunolol can be synthesized through various methods, with one prominent route involving the reaction of 5-hydroxy-7-tetralone with epichlorohydrin at reflux temperature to produce 5-(3-chloro-2-hydroxypropoxy)-7-tetralone. This intermediate is then condensed with butylamine in refluxing alcohol to yield Levobunolol .
Additionally, a recent study highlighted a chemo-enzymatic synthesis approach using CAL L4777 lipase for enantioselective kinetic resolution. This method produced enantiopure forms of Levobunolol with high enantiomeric excess and yield . The synthesis parameters typically include controlling temperature and reaction time to optimize product yield and purity.
The molecular formula of Levobunolol is , with a molar mass of approximately 291.391 g/mol. The compound features a chiral center, making it optically active. Its structure consists of a tetralone core substituted with a tert-butylamino group and a hydroxypropoxy side chain, which contributes to its biological activity .
Levobunolol participates in various chemical reactions typical for beta-blockers. Notably, it can undergo hydrolysis to form dihydrolevobunolol, an equally active metabolite. This transformation occurs primarily within ocular tissues after administration as eye drops .
In synthetic pathways, Levobunolol can react with various reagents depending on the desired derivatives or modifications to enhance its pharmacological properties or reduce side effects.
Levobunolol functions by blocking both beta-1 and beta-2 adrenergic receptors. The beta-1 receptors are predominantly found in cardiac tissues, while beta-2 receptors are located in the ciliary body of the eye, where they regulate aqueous humor production. By inhibiting these receptors, Levobunolol effectively reduces intraocular pressure without significant effects on pupil size or accommodation .
The onset of action occurs within one hour post-administration, achieving maximum effect within two to six hours and lasting up to sixteen hours .
The physical properties of Levobunolol include:
Chemical properties include its behavior as a weak base due to the presence of the amino group, which allows it to interact with various biological targets effectively .
Levobunolol has significant clinical applications:
Recent research also explores Levobunolol's potential in creating molecularly imprinted polymers for enhanced drug delivery systems and improved sensing capabilities .
Levobunolol ((S)-5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydronaphthalen-1(2H)-one) is the pharmacologically active S-enantiomer of bunolol. Its stereoselective synthesis is critical due to the significantly reduced β-blocking activity of the R-enantiomer. Modern chemo-enzymatic routes employ lipase-mediated kinetic resolution for efficient enantiopure production. Candida antarctica lipase (CAL L4777) catalyzes the enantioselective acetylation of racemic 5-(3-tert-butylamino-1-hydroxypropoxy)-1,2,3,4-tetrahydronaphthalen-1-one, yielding (R)-alcohol (35% yield) and (S)-acetate intermediates. Subsequent hydrolysis of the (S)-acetate or direct amination of the (R)-alcohol with tert-butylamine produces enantiopure (S)-levobunolol with ≥98% enantiomeric excess (ee) [5]. Alternative chemical synthesis starts from enantiopure (S)-epichlorohydrin, which undergoes nucleophilic substitution with 5-hydroxy-3,4-dihydro-1(H)-naphthalenone, followed by tert-butylamine coupling. This method achieves comparable stereochemical purity but requires chiral pool starting materials [8] [9].
Table 1: Enantioselective Synthesis Methods for Levobunolol
Method | Key Catalyst/Reagent | Yield (%) | ee (%) | Reference |
---|---|---|---|---|
Lipase CAL L4777 | Candida antarctica lipase | 35 | ≥98 | [5] |
Epichlorohydrin route | (S)-Epichlorohydrin | 40-45 | >99 | [8] |
Hydrolytic Kinetic Res. | (Salen)Co complex | 45 | >99 | [9] |
The synthesis of enantiopure levobunolol demands specialized chiral technologies, unlike racemic bunolol. Racemic bunolol is synthesized via non-selective reactions: glycidylation of 5-hydroxy-1-tetralone with epichlorohydrin yields racemic glycidyl ether, which undergoes nucleophilic ring-opening with tert-butylamine. This route produces a 50:50 enantiomer mixture, necessitating costly chromatographic separation to isolate the active S-enantiomer [5] [8]. Comparative efficiency metrics reveal significant advantages for stereoselective synthesis:
Levobunolol’s synthesis benefits from catalytic asymmetric methodologies pioneered for β-blockers:
Table 2: Catalytic Asymmetric Methods Applied to Beta-Blocker Synthesis
Method | Catalyst | β-Blocker Synthesized | ee (%) | Reference |
---|---|---|---|---|
Organocatalysis | L-Proline | (S)-Propranolol | >99 | [4] |
Lanthanum Complex | La-(R)-Binaphthol | (S)-Propranolol | High | [3] |
HKR | (Salen)Co(III) | (S)-Betaxolol | >99 | [9] |
Biocatalysis | Kluyveromyces marxianus | β-Hydroxyesters | 81–99 | [7] |
Levobunolol’s efficacy as a nonselective β-adrenoceptor antagonist stems from distinct pharmacophoric elements validated by SAR studies:
Table 3: Key Structural Features Influencing β-Blocker Activity
Structural Element | Functional Role | Effect of Modification |
---|---|---|
Chiral C1* (S-config) | Optimal receptor fit via 3D H-bonding/ionic interactions | R-isomer: >100-fold ↓ potency |
Aryloxy Linkage | Connects aromatic system to propanolamine chain | Ether O removal: ↓↓ activity |
tert-Butylamino group | Lipophilicity and receptor Van der Waals interactions | Smaller alkyls: ↓ membrane penetration |
Dihydronaphthalenone ring | Aromatic anchoring to hydrophobic pocket | Phenyl substitution: ↓↓ ocular bioavailability |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7